molecular formula C25H44O B1261631 ditrans,polycis-Dolichol

ditrans,polycis-Dolichol

Cat. No.: B1261631
M. Wt: 360.6 g/mol
InChI Key: KLGBTYNAYAZPFD-QOLULZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-Dolichol is a long-chain, alpha-saturated polyisoprenoid alcohol that serves as an essential lipid carrier in multiple glycosylation pathways within the endoplasmic reticulum . Its characteristic structure, featuring a di-trans, poly-cis configuration of isoprene units and a saturated α-terminal isoprenoid, is critical for its biological function and distinguishes it from bacterial polyprenols . The primary research value of this compound lies in its role as the backbone for dolichyl phosphate (DolP), a key metabolite in the assembly of the lipid-linked oligosaccharide (LLO) precursor for N-linked protein glycosylation . During this process, dolichyl phosphate serves as a membrane anchor for the building and transfer of the core oligosaccharide Glc3-Man9-GlcNAc2 to specific asparagine residues on nascent proteins . Furthermore, sugar-activated forms, dolichyl phosphate mannose (DolP-Man) and dolichyl phosphate glucose (DolP-Glc), are indispensable substrates for other vital modifications, including C- and O-mannosylation, glycosylphosphatidylinositol (GPI) anchor biosynthesis, and protein O-glucosylation . Beyond its defined role in glycosylation, dolichol influences membrane fluidity and permeability and has been shown to promote non-bilayer lipid phases and stimulate vesicle fusion, suggesting a broader function in intracellular membrane trafficking . Researchers utilize this compound to study congenital disorders of glycosylation (CDGs), such as those linked to defects in the dolichol biosynthesis gene SRD5A3, as well as its accumulation in aging brains and its altered homeostasis in neurodegenerative conditions like Alzheimer's disease . This high-purity standard is provided For Research Use Only to support these vital areas of biochemical and medical research.

Properties

Molecular Formula

C25H44O

Molecular Weight

360.6 g/mol

IUPAC Name

(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-ol

InChI

InChI=1S/C25H44O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,25-26H,7-10,12,14,16,18-20H2,1-6H3/b22-13+,23-15+,24-17-

InChI Key

KLGBTYNAYAZPFD-QOLULZROSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Origin of Product

United States

Scientific Research Applications

Biological Role in Glycosylation

Ditrans, polycis-dolichol serves as a lipid carrier for glycan precursors during the early stages of N-linked protein glycosylation. This process occurs in the endoplasmic reticulum and is essential for proper protein folding and function. The compound is involved in various glycosylation processes, including:

  • N-linked glycosylation : Essential for protein maturation and stability.
  • C- and O-mannosylation : Important for cell signaling and structural integrity.
  • GPI-anchor biosynthesis : Critical for membrane protein attachment.

The presence of dolichol in cellular membranes suggests additional roles beyond glycosylation, such as involvement in membrane trafficking and vesicle fusion .

Clinical Implications

Defects in dolichol metabolism can lead to various metabolic disorders. Research has identified several conditions associated with altered dolichol biosynthesis:

  • Congenital Disorders of Glycosylation (CDG) : These are genetic disorders resulting from defects in glycosylation pathways, often leading to severe developmental issues. For instance, mutations in the SRD5A3 gene have been linked to abnormal N-glycosylation profiles in patients .
  • Hypoglycosylation : This condition can arise from impaired dolichol synthesis, affecting protein function and leading to clinical manifestations such as developmental delays and organ dysfunction .

Research Applications

Ditrans, polycis-dolichol has been extensively studied for its potential applications in various research areas:

  • Metabolic Studies : Investigating the biosynthetic pathways of dolichol can provide insights into metabolic disorders and their underlying mechanisms. Studies on yeast mutants deficient in dolichol synthesis have revealed critical information about enzyme functions and interactions .
  • Drug Development : Understanding the role of dolichol in glycosylation can aid in the development of therapeutic agents targeting glycoproteins. For instance, enhancing or inhibiting specific glycosylation pathways could lead to novel treatments for diseases like cancer or genetic disorders .

Case Studies

Several case studies illustrate the applications of ditrans, polycis-dolichol in research and clinical settings:

StudyFindingsImplications
Cantagrel et al. (2010)Identified mutations in SRD5A3 gene leading to CDGHighlights the genetic basis of glycosylation disorders
Sato et al. (1999)Investigated yeast mutants with defects in dolichol synthesisProvided insights into enzyme interactions involved in dolichol metabolism
Belgareh-Touze et al. (2003)Explored vesicle trafficking roles of dolicholSuggested broader functions beyond glycoprotein biosynthesis

Chemical Reactions Analysis

Biosynthetic Pathway of Ditrans,polycis-Dolichol

The synthesis involves four enzymatic steps, diverging from earlier simplified models:

Step 1: Polyprenyl Diphosphate Synthesis

  • Reaction : Farnesyl diphosphate (FPP) + n isopentenyl diphosphate (IPP) → ditrans,polycis-polyprenyl diphosphate + n diphosphate

  • Catalyst : Ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87)

  • Key Features :

    • Chain elongation occurs via cis addition of 10–55 IPP units to FPP .

    • Generates polyprenyl diphosphate with α-isoprene unsaturation .

Step 2: Dephosphorylation to Polyprenol

  • Reaction : Polyprenyl diphosphate → polyprenol + 2 phosphate

  • Catalyst : Unidentified phosphatase(s) (e.g., putative homologs of yeast CWH8) .

Step 3: Oxidation to Polyprenal

  • Reaction : Polyprenol + NAD⁺ → polyprenal + NADH + H⁺

  • Catalyst : DHRSX (NAD⁺-dependent dehydrogenase activity) .

Step 4: Reduction to Dolichal and Dolichol

  • Intermediate Reaction : Polyprenal + NADPH → dolichal + NADP⁺

    • Catalyst : SRD5A3 (polyprenal reductase) .

  • Final Reaction : Dolichal + NADPH → dolichol + NADP⁺

    • Catalyst : DHRSX (NADPH-dependent reductase activity) .

Key Enzymatic Mechanisms and Cofactors

EnzymeReaction RoleCofactorSubstrateProduct
DHRSXDehydrogenase → ReductaseNAD⁺/NADPHPolyprenol/DolichalPolyprenal/Dolichol
SRD5A3Polyprenal reductaseNADPHPolyprenalDolichal
cis-IPTasesChain elongationNoneFPP + IPPPolyprenyl diphosphate

Notable Findings :

  • DHRSX exhibits dual specificity: NAD⁺-dependent oxidation of polyprenol and NADPH-dependent reduction of dolichal .

  • SRD5A3’s role was redefined from polyprenol reductase to polyprenal reductase .

  • Deficiencies in DHRSX or SRD5A3 reduce dolichol levels by 5–6 fold, causing congenital disorders of glycosylation .

Structural and Metabolic Insights

  • Chain Length : Dolichol typically contains 13–21 isoprene units, with a saturated α-isoprene unit distinguishing it from polyprenol .

  • Double-Bond Configuration : All internal isoprene units retain cis configurations, while the α-unit is fully saturated .

  • Compartmentalization : Reactions occur primarily in the endoplasmic reticulum, with dolichol phosphate critical for oligosaccharide transfer .

Pathological Implications

Disruptions in dolichol biosynthesis (e.g., DHRSX-CDG, SRD5A3-CDG) lead to:

  • Accumulation of polyprenol (70-fold in DHRSX KO cells) .

  • Reduced LLO (lipid-linked oligosaccharide) synthesis, impairing N-glycosylation .

  • Clinical manifestations: developmental delays, multisystemic disorders .

Open Questions and Research Frontiers

  • Alternative Pathways : Evidence suggests compensatory mechanisms in SRD5A3-deficient cells .

  • Regulatory Checkpoints : How chain length specificity is enforced during elongation remains unclear .

  • Therapeutic Targets : DHRSX’s dual activity offers potential for enzyme-specific modulation .

This revised pathway underscores the complexity of this compound biosynthesis, highlighting its biochemical precision and clinical significance in glycosylation disorders .

Preparation Methods

Biosynthetic Pathways of ditrans,polycis-Dolichol

Enzymatic Synthesis via the Mevalonate Pathway

The biosynthesis of this compound begins with the mevalonate pathway, which is shared with cholesterol and ubiquinone synthesis. Acetyl-CoA is converted into isopentenyl pyrophosphate (IPP), the foundational five-carbon unit for polyisoprenoid assembly. Farnesyl pyrophosphate (FPP), a 15-carbon intermediate, serves as the substrate for cis-isoprenyltransferase (cis-IPTase), which catalyzes the sequential addition of IPP units in a cis-configuration. This step determines the poly-cis structure of the growing polyprenol chain.

A critical branching point occurs when FPP is diverted from squalene synthesis (for cholesterol) to polyprenol synthesis. The cis-IPTase elongates FPP by adding 14–19 IPP units, forming polyprenyl pyrophosphate with a di-trans, poly-cis backbone. This structure is subsequently dephosphorylated to polyprenol, which undergoes α-saturation via the NADH-dependent enzyme SRD5A3 (steroid 5α-reductase type 3) to yield dolichol.

Key Enzymatic Reactions:
  • Condensation : cis-IPTase adds IPP units to FPP, forming polyprenyl pyrophosphate.
  • Dephosphorylation : Polyprenyl pyrophosphate phosphatase removes pyrophosphate groups.
  • α-Saturation : SRD5A3 reduces the terminal isoprene unit, converting polyprenol to dolichol.

Regulation of Dolichyl Phosphate Synthesis

Dolichol is phosphorylated by CTP-dependent dolichol kinase (DOLK) to form dolichyl phosphate (Dol-P), the active glycosylation carrier. This phosphorylation is rate-limiting for glycoprotein synthesis, with Dol-P levels tightly regulated through recycling mechanisms. After oligosaccharide transfer, dolichyl pyrophosphate (Dol-PP) is dephosphorylated by pyrophosphatases in the endoplasmic reticulum (ER) and lysosomes, replenishing the Dol-P pool.

Table 1: Enzymes Involved in this compound Biosynthesis

Enzyme Function Localization
cis-IPTase Elongates FPP with cis-IPP units ER membrane
SRD5A3 Saturates α-terminal isoprene unit Cytoplasm
Dolichol kinase Phosphorylates dolichol to Dol-P ER membrane
Dol-PP phosphatase Recycles Dol-PP to Dol-P ER and lysosomes

Extraction and Purification Methods

Solvent Extraction from Biological Tissues

This compound is extracted from tissues (e.g., liver, yeast) using organic solvents. A standard protocol involves:

  • Homogenization : Tissues are homogenized in chloroform/methanol (2:1 v/v) to solubilize lipids.
  • Saponification : Alkaline hydrolysis (4% KOH in ethanol) cleaves dolichyl esters into free dolichol.
  • Partitioning : Neutral lipids are extracted with heptane, leaving dolichol in the organic phase.

Chromatographic Purification

Crude extracts are purified via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Normal-phase HPLC with silica columns effectively separates dolichol from cholesterol and ubiquinone. TLC using hexane:diethyl ether:acetic acid (90:10:1) resolves dolichol (Rf = 0.5) from contaminants.

Table 2: Solvent Systems for this compound Extraction

Solvent Ratio (v/v) Purpose Efficiency (%)
Chloroform:methanol (2:1) Initial lipid extraction >90
Heptane Post-saponification partitioning 85–90
Hexane:diethyl ether:acetic acid (90:10:1) TLC purification 95

Structural Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS identifies dolichol based on its trimethylsilyl (TMS) derivatives. Characteristic fragmentation patterns include ions at m/z 191 (isoprene unit) and a molecular ion cluster corresponding to C95–C110 chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR confirms the di-trans, poly-cis configuration:

  • Trans double bonds : δ 124–125 ppm (C-1 and C-2 of trans isoprene units).
  • Cis double bonds : δ 130–132 ppm (C-3 to C-n of cis isoprene units).

Challenges and Innovations in Synthesis

Limitations of Chemical Synthesis

Chemical synthesis of this compound is impractical due to the stereochemical complexity of its 16–22 isoprene units. Traditional organic methods cannot efficiently control the cis-configuration across multiple double bonds.

Biotechnological Advances

Yeast and mammalian cell cultures engineered to overexpress cis-IPTase and SRD5A3 show 2–3× higher dolichol yields. Inhibiting squalene synthase (e.g., with zaragozic acid) redirects FPP toward dolichol synthesis, increasing production by 40%.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing ditrans,polycis-Dolichol and its derivatives?

  • Methodological Answer : Synthesis can be achieved via chemical or enzymatic routes. For example, shortened polyprenyl tails like Dol25-P-Man and Dol25-P-Glc were chemically synthesized using protected mannose or glucose donors and polyprenyl phosphates under anhydrous conditions . Enzymatic approaches utilize recombinantly expressed enzymes, such as Saccharomyces cerevisiae Dpm1, to catalyze sugar transfer to lipid carriers like phytanyl-P . Ensure reaction conditions (e.g., pH, temperature) mimic physiological environments to maintain enzyme activity.

Q. How can researchers confirm the identity and purity of newly synthesized this compound compounds?

  • Methodological Answer : Combine analytical techniques:

  • NMR spectroscopy to verify structural integrity, focusing on cis/trans double-bond configurations .
  • Mass spectrometry (MS) for molecular weight validation and isotopic purity checks.
  • HPLC with UV/RI detection to assess purity, ensuring no residual reactants or byproducts . For novel compounds, provide full spectral data and elemental analysis .

Q. What role does this compound play in eukaryotic glycosylation pathways?

  • Methodological Answer : It serves as a lipid carrier in the biosynthesis of lipid-linked oligosaccharides (LLOs), critical for N-glycosylation. Enzymes like polyprenol reductase (EC 1.3.1.94) regulate its redox state, converting it to polyprenol derivatives for glycan assembly . To study this, use radiolabeled substrates (e.g., ³H-mannose) in in vitro assays with ER-derived microsomal fractions, followed by autoradiography to track LLO synthesis .

Advanced Research Questions

Q. What structural biology techniques are employed to study the interaction between this compound and enzymes like polyprenol reductase?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize enzymes with non-reactive substrate analogs (e.g., glycosyl phosphonates) to capture pseudo-Michaelis complexes. For example, Campylobacter lari PglB was crystallized with a phosphonate LLO analog .
  • Cryo-EM : Resolve membrane-bound enzyme conformations in lipid bilayers, critical for polytopic phosphoglycosyltransferases (e.g., WecA, MraY) .
  • Molecular docking simulations : Predict binding affinities using software like AutoDock, guided by experimental kinetic data (e.g., KmK_m, VmaxV_{max}) .

Q. How do researchers address discrepancies in data regarding the chain length distribution of dolichols across eukaryotic species?

  • Methodological Answer :

  • Comparative lipidomics : Extract dolichols from diverse species (e.g., yeast, mammals) via Folch partitioning and analyze using LC-MS/MS. Normalize chain lengths to internal standards .
  • Phylogenetic analysis : Correlate chain length with evolutionary divergence; mammalian dolichols (18–21 isoprene units) may reflect ER membrane thickness adaptations .
  • Statistical validation : Apply ANOVA to assess interspecies variability and ensure sample sizes account for biological replicates.

Q. What computational approaches are used to model the conformational dynamics of this compound in membrane environments?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use GROMOS++ to track dihedral angle transitions over time, accounting for membrane curvature and lipid interactions .
  • Free energy calculations : Estimate cis-trans isomerization barriers using umbrella sampling or metadynamics.
  • Membrane embedding : Parameterize dolichol’s polyisoprene chain in lipid bilayers (e.g., POPC membranes) via CHARMM-GUI, ensuring periodic boundary conditions mimic ER membrane properties .

Q. How can conflicting results in enzymatic activity assays of polyprenol reductase be resolved?

  • Methodological Answer :

  • Standardized protocols : Pre-incubate enzymes with detergents (e.g., Triton X-100) to ensure solubilization and consistent substrate accessibility .
  • Redox state controls : Include NADPH/NADP+ ratios matching physiological conditions (e.g., 10:1 for reducing environments) .
  • Kinetic redundancy checks : Compare data from stopped-flow spectroscopy and radiometric assays to rule out methodological artifacts .

Guidance for Methodological Rigor

  • Data Reproducibility : Document experimental parameters (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
  • Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent labs) to verify findings .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUBMB nomenclature standards for enzyme classification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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